Product packaging for Mannuronic acid lactone(Cat. No.:CAS No. 7424-09-1)

Mannuronic acid lactone

Cat. No.: B11727693
CAS No.: 7424-09-1
M. Wt: 176.12 g/mol
InChI Key: NNKCVJYUFBVOMM-MJCJSMLMSA-N
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Description

Significance of Uronic Acids in Biological Systems and Natural Products

Uronic acids are a class of sugar acids derived from aldoses through the oxidation of the primary alcohol group to a carboxylic acid group. numberanalytics.com This structural modification imparts crucial functionalities that define their diverse and vital roles in nature.

In Biological Systems:

Uronic acids are integral components of various biological structures and are involved in numerous physiological processes. numberanalytics.commicrobenotes.com They are fundamental building blocks of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. ontosight.ai GAGs, such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparin, are essential for the structure and function of connective tissues. numberanalytics.comontosight.ai They also participate in critical cellular activities like cell signaling, proliferation, and anticoagulation. ontosight.ainumberanalytics.com

Furthermore, the uronic acid pathway is a key metabolic route for the conversion of carbohydrates like glucose into uronic acid derivatives. microbenotes.com This pathway is not only crucial for the synthesis of GAGs but also plays a role in the detoxification of various substances in the body, including drugs, by increasing their water solubility and facilitating their excretion. numberanalytics.commicrobenotes.combritannica.com In some animals, this pathway is also involved in the synthesis of ascorbic acid (Vitamin C). microbenotes.com

In Natural Products:

Beyond the animal kingdom, uronic acids are widespread in the plant world. They are major constituents of pectins, which are complex polysaccharides found in the cell walls of terrestrial plants. numberanalytics.comcelignis.com Pectins, rich in galacturonic acid, are responsible for the gelling properties utilized in the food industry for products like jams and jellies. numberanalytics.com The presence and quantity of uronic acid moieties in polysaccharides can significantly influence their physicochemical properties and biological activities, including antioxidant and immunostimulating effects. sci-hub.se

Overview of Mannuronic Acid and its Lactone Form in Carbohydrate Structures

Mannuronic acid, a C-5 epimer of glucuronic acid, is a prominent uronic acid primarily found as a structural component of alginic acid. wikipedia.orgrsc.org Alginic acid, or alginate, is a major polysaccharide present in the cell walls of brown algae (seaweed). wikipedia.orgcelignis.com It is a linear copolymer composed of blocks of (1→4)-linked β-D-mannuronic acid and its C-5 epimer, α-L-guluronic acid. rsc.org The ratio and distribution of these two uronic acids within the alginate chain vary depending on the seaweed species and contribute to the physical properties of the alginate, such as its gelling, thickening, and stabilizing capabilities. rsc.orgontosight.ai Mannuronic acid is also found in the capsular polysaccharides of some bacteria. wikipedia.org

Mannuronic acid can exist in a cyclic intramolecular ester form known as mannuronic acid lactone, specifically D-mannurono-6,3-lactone. cymitquimica.comcybercolloids.net This lactone is formed by the esterification of the carboxylic acid group at C-6 with the hydroxyl group at C-3. cymitquimica.com The formation of the lactone ring introduces a bicyclic structure, which influences its chemical reactivity and three-dimensional conformation. nist.gov In solution, this compound can undergo mutarotation, a process involving the interconversion between different anomeric forms. nist.gov The commercially available form of mannuronic acid is often the lactone. rsc.orgdtu.dk

The structural characteristics of mannuronic acid and its lactone are of significant interest in various fields. The synthesis of glycosides of mannuronic acid, which are important for creating bioactive molecules and oligosaccharides, presents a chemical challenge due to the electron-withdrawing nature of the C-5 carboxylic group. nih.gov

Historical Context of this compound Research and Isolation

The journey to understanding mannuronic acid and its lactone is closely tied to the study of alginic acid. The initial discovery and extraction of alginic acid were carried out by Stanford in the 1880s. cybercolloids.net However, it was not until the late 1920s and early 1930s that the chemical nature of its constituent uronic acid was elucidated.

In 1930, Nelson and Cretcher were the first to propose that alginic acid was primarily composed of D-mannuronic acid residues. cybercolloids.netcybercolloids.net They successfully isolated and identified D-mannuronic acid lactone from the giant kelp Macrocystis pyrifera through acid hydrolysis of the alginic acid. cybercolloids.netacs.orgacs.org Their initial method for preparing the crystalline lactone was laborious, involving the intermediate preparation of an amorphous barium salt and a crystalline cinchonine (B1669041) salt, and resulted in low yields. nist.govoclc.org

Subsequent research aimed to improve the isolation process. A significant advancement was the development of a simpler procedure to crystallize mannuronic lactone directly from the hydrolysate of alginic acid, avoiding the need for intermediate salt formation and thereby increasing the yield substantially. nist.govoclc.org Further studies in the 1930s delved into the chemical properties of D-mannuronic acid lactone, including its mutarotation and ring structure. nist.govacs.org The early structural work correctly identified that alginate was a polyuronate. cybercolloids.net It was later, in 1955, that L-guluronic acid was also identified as a major component of alginate, completing the fundamental understanding of its composition. cybercolloids.net More recently, a pharmaceutical molecule based on mannuronic acid, designated M2000, has been developed and investigated for its anti-inflammatory and immunosuppressive properties. tums.ac.ir

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O6 B11727693 Mannuronic acid lactone CAS No. 7424-09-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7424-09-1

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

(1S,4S,5S,8S)-3,4,8-trihydroxy-2,6-dioxabicyclo[3.2.1]octan-7-one

InChI

InChI=1S/C6H8O6/c7-1-3-2(8)5(9)12-4(1)6(10)11-3/h1-5,7-9H/t1-,2-,3-,4-,5?/m0/s1

InChI Key

NNKCVJYUFBVOMM-MJCJSMLMSA-N

Isomeric SMILES

[C@@H]1([C@H]2[C@@H](C(O[C@@H]1C(=O)O2)O)O)O

Canonical SMILES

C1(C2C(C(OC1C(=O)O2)O)O)O

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Mannuronic Acid Lactone

Bicyclic Ring System Characterization

Chemical and crystallographic evidence has established that mannuronic acid lactone possesses a bicyclic structure. nist.govnih.gov This structure is formed by the fusion of two rings: a sugar ring and a lactone ring. nih.gov Early studies involving the oxidation of mannuronic lactone with bromine to form mannosaccharic dilactone, a compound of known structure, demonstrated that the conversion occurs directly without alteration of the ring structure. nist.gov This finding provided initial strong evidence for the bicyclic system, which was later confirmed by X-ray crystallography. nist.govnih.gov The bicyclic compound consists of two fused five-membered rings. nih.gov

The bicyclic system of D-mannurono-gamma-lactone is specifically composed of a five-membered furanose ring fused to a five-membered gamma-lactone ring. nist.govnih.gov The gamma-lactone is formed through intramolecular esterification. cymitquimica.com The crystalline form is the β-anomer. nih.gov

Detailed structural analysis in the solid state reveals specific conformations for each ring. nih.gov The furanose ring adopts a twist conformation, situated between the ²₁T and ¹E forms. nih.gov The lactone ring, in contrast, exists in an E₅ envelope conformation, with a slight distortion towards a ⁶T₅ form. nih.gov In solution, however, the favored conformation is suggested to be a dienvelope conformation (²E:E₄). nih.gov

Conformational Parameters of D-Mannurono-gamma-lactone Rings in the Solid State
Ring SystemConformation TypePhase Angle (P)Pseudorotation Amplitude (τm)
Furanose RingTwist (between ²₁T and ¹E)-44.23°37.9°
Lactone RingEnvelope (E₅, slightly distorted towards ⁶T₅)-22.3°18.4°

The conformation of the this compound rings is significantly influenced by stereomeric and stereoelectronic factors. researchgate.netnih.gov Mannopyranosyluronic acids exhibit unusual conformational behavior, often preferring to adopt an inverted ¹C₄ chair conformation over the typical ⁴C₁ chair. scispace.com This preference is influenced by the substituents on the pyranose ring. scispace.com

The electron-withdrawing nature of the C5-carboxylate ester plays a crucial role in stabilizing certain conformations. researchgate.netresearchgate.net This effect can stabilize an equatorial triflate at the anomeric position, a configuration that opposes the typical anomeric effect. researchgate.net Studies on related mannuronic-acid-based iminosugars have shown that the stereoelectronic effects of ring substituents can lead to pH-dependent conformational changes, shifting from a "normal" ⁴C₁ chair at basic pH to an "inverted" ¹C₄ chair under acidic conditions. nih.gov The nature of the substituent at the C2 position (such as benzyloxy, azido, or fluoride (B91410) moieties) also impacts the exchange rates between the ⁴C₁ and ¹C₄ chair conformations. scispace.com

Solution-State Behavior and Mutarotation Dynamics

When dissolved, mannuronic lactone exhibits a rapid initial mutarotation. nist.gov This phenomenon refers to the change in optical rotation over time as the compound reaches an equilibrium state in solution. nist.govyoutube.comconductscience.com This initial rapid change is distinct from a slower mutarotation that is attributed to the hydrolysis of the lactone ring. nist.gov The rapid mutarotation is associated with conformational changes related to the sugar function of the molecule. nist.gov

The rapid mutarotation of mannuronic lactone involves the establishment of an equilibrium between different structural forms. nist.gov Specifically, it represents the conversion of the β-furanose modification into an equilibrium mixture. nist.gov This mixture contains the α-furanose anomer and a detectable quantity of the open-chain aldehyde modification. nist.gov The presence of the gamma-lactone ring structure precludes the formation of a pyranoid (six-membered ring) form. nist.gov The tendency of the sugar to exist in the aldehyde form is enhanced by the presence of the lactone ring. nist.gov

The ratio of the anomeric forms at equilibrium is dependent on the solvent. nih.gov

Anomeric Equilibrium of D-Mannurono-gamma-lactone in Different Solvents
Solventα-anomer (%)β-anomer (%)
D₂O3466
Me₂SO-d₆7228

The mutarotation of mannuronic lactone is exceptionally sensitive to catalysis, particularly by bases. nist.gov The reaction rate is substantially influenced by the concentration of both hydrogen and hydroxyl ions at all acidities. nist.gov Due to its high sensitivity to basic catalysts, the point of minimum reaction rate occurs in the acid region, specifically at a pH of 3.1. nist.gov At this point, the catalytic effect of the solvent is approximately six times greater than the combined catalytic effects of the hydrogen and hydroxyl ions. nist.gov

The influence of hydrogen and hydroxyl ions on the mutarotation constant (m) at 1.2°C can be represented by the following equation nist.gov:

m = 0.0057 + 0.59[H⁺] + 260,000,000[OH⁻]

This equation highlights the remarkably large catalytic coefficient for the hydroxyl ion. nist.gov

Mutarotation Constants of Mannuronic Lactone at Various pH (1.2°C)
pHMutarotation Constant (m)
1.00.065
2.00.012
3.00.0063
4.00.0083
4.90.026

Stereoelectronic Effects and Conformational Isomerism

Stereoelectronic effects, which involve the influence of orbital interactions on the structure and reactivity of a molecule, are critical in determining the conformational preferences of this compound and its derivatives. nih.govnih.gov The presence of the electron-withdrawing C-5 carboxylate group significantly impacts the molecule's conformational behavior and reactivity. nih.govresearchgate.net This group helps to stabilize an unusual ¹C₄ chair conformation in mannopyranosyluronic acids, which in turn is linked to their high reactivity as glycosyl donors. scispace.com

This conformational flexibility is a key aspect of its chemistry. scispace.com The interconversion between the ⁴C₁ and ¹C₄ chair conformations is a dynamic process, and the rate of this "ring-flip" is influenced by the electronic properties and size of substituents on the sugar ring. scispace.com While the ability to adopt the ¹C₄ conformation is important for the enhanced reactivity of mannuronic acid donors, the actual rate of the conformational change has been found to have little influence on their relative reactivity in glycosylation reactions. scispace.com The stabilization of the ¹C₄ chair conformation is thought to be because it approximates the favored ³H₄ half-chair oxacarbenium ion conformation that is an intermediate in glycosylation reactions. researchgate.net

pH-Dependent Conformational Changes (e.g., ¹C₄ to ⁴C₁ Chair Interconversion)

The conformational behavior of mannuronic acid and its derivatives is notably influenced by pH. This phenomenon is particularly evident in the equilibrium between the two chair conformations, the "normal" ⁴C₁ and the "inverted" ¹C₄ form. Under acidic conditions, mannuronic acid-based iminosugars, specifically the methyl ester and carboxylic acid analogues, have been shown to preferentially adopt the ¹C₄ chair conformation. nih.gov Conversely, at a basic pH, the equilibrium shifts, and the ⁴C₁ chair becomes the predominant conformation. nih.gov

This pH-dependent conformational change is attributed to the stereoelectronic effects of the substituents on the pyranose ring. nih.gov The protonation state of the carboxylic acid group at C-5 plays a crucial role in this equilibrium. In acidic environments, the protonated carboxylic acid group favors the ¹C₄ conformation. As the pH increases and the carboxylic acid is deprotonated to a carboxylate, the resulting electrostatic interactions and solvation effects shift the equilibrium towards the more stable ⁴C₁ chair. nih.govnih.gov This transition parallels the conformational behavior observed in mannuronic acid ester oxocarbenium ions. nih.gov The ability of the pyranose ring to interconvert between these two chair forms is a key feature of mannopyranosyluronic acids. nih.govresearchgate.netrsc.orgrug.nl

The equilibrium between the ¹C₄ and ⁴C₁ conformations is a dynamic process, and the rate of this interconversion can be studied using techniques such as dynamic NMR. nih.govrug.nl This conformational flexibility is a distinguishing characteristic compared to other monosaccharides like D-glucose, which strongly favors the ⁴C₁ conformation. uzh.ch

Impact of Conformation on Reactivity and Stereoselectivity in Chemical Transformations

The conformational preferences of this compound and its derivatives have a profound impact on their chemical reactivity and the stereoselectivity of their reactions, particularly in glycosylation. rug.nl Mannopyranosyluronic acids are recognized for their unusually high reactivity as glycosyl donors, a property directly linked to their preference for adopting the ¹C₄ chair conformation. nih.govresearchgate.netrsc.org

The ¹C₄ conformation places the anomeric substituent in an axial orientation, which is generally more reactive in glycosylation reactions. This "disarmed" to "armed" switch upon conformational change is crucial for their enhanced reactivity. rug.nl The ring-flip from the more stable ⁴C₁ chair to the reactive ¹C₄ conformer is an important factor in the high reactivity of these donors. rsc.orgrug.nl

Advanced Spectroscopic and Computational Approaches for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., Pure Shift, Compressive Sampling, Variable-Temperature NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for the detailed structural and conformational analysis of this compound and its derivatives.

Variable-Temperature (VT) NMR is particularly powerful for studying dynamic processes like the interconversion between the ⁴C₁ and ¹C₄ chair conformations. ox.ac.ukox.ac.uk By acquiring NMR spectra at various temperatures, typically from -80 °C to 0 °C, researchers can monitor changes in the signals corresponding to each conformer. nih.govresearchgate.netrsc.orgrug.nl This allows for the determination of the exchange rates and thermodynamic parameters of the conformational equilibrium. mdpi.com Lineshape analysis of ¹H and ¹⁹F NMR spectra in VT experiments has been successfully used to quantify the exchange rates between the chair conformations of mannuronic acid ester derivatives. nih.govresearchgate.netrsc.orgrug.nl

Pure Shift NMR spectroscopy offers a method to significantly enhance spectral resolution by collapsing complex multiplet structures into single lines. core.ac.ukuwyo.edu This is especially useful in the crowded proton NMR spectra of carbohydrates. core.ac.uk This technique, also known as broadband homonuclear decoupling, disentangles overlapped proton signals, allowing for more confident assignments of the pyranose forms of uronic acids at different pH values. uwyo.edunih.gov The high-resolution spectra obtained can be used to determine previously unknown parameters, such as pKₐ values and the position of isomeric equilibria. nih.gov

Compressive Sampling (CS) , often used in conjunction with other NMR experiments, is a technique that allows for the rapid acquisition of multidimensional NMR data by collecting a sparse, non-uniform dataset. nih.govmdpi.comnih.gov This accelerated data acquisition is crucial for studying complex molecules or monitoring reactions in real-time. mdpi.com For mannuronic acid, compressive sampling techniques have been part of a suite of modern NMR experiments used to characterize its solution-state behavior and its propensity to form furanurono-6,3-lactones under various conditions. nih.gov

The following table summarizes the application of these advanced NMR techniques to the study of Mannuronic acid and its derivatives.

NMR TechniqueApplication in Mannuronic Acid AnalysisKey Findings
Variable-Temperature (VT) NMR Investigating the dynamic equilibrium between ¹C₄ and ⁴C₁ chair conformations. nih.govresearchgate.netrsc.orgrug.nlEnables calculation of exchange rates and thermodynamic parameters for the chair interconversion. mdpi.com Reveals influence of substituents on conformational flexibility. nih.gov
Pure Shift NMR Simplifying complex ¹H NMR spectra to achieve higher resolution. core.ac.uknih.govAllows for confident assignment of signals for different pyranose forms and isomers at various pD values. nih.gov
Compressive Sampling (CS) Accelerating the acquisition of NMR data. nih.govmdpi.comFacilitates efficient characterization of isomeric equilibria and the tendency to form lactones. nih.gov

Infrared Ion Spectroscopy (IRIS) Combined with Quantum-Chemical Calculations for Cation Characterization

The combination of gas-phase Infrared Ion Spectroscopy (IRIS), specifically Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, with high-level quantum-chemical calculations provides a powerful approach for the detailed structural characterization of ions and reaction intermediates derived from mannuronic acid lactones. researchgate.netsemanticscholar.org This methodology is particularly insightful for elucidating glycosylation mechanisms where cationic intermediates play a pivotal role.

In this approach, ions of interest are isolated in the gas phase within a mass spectrometer and irradiated with a tunable infrared laser. semanticscholar.org When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to dissociation. An IR spectrum is then constructed by plotting the fragmentation efficiency as a function of the IR wavelength. semanticscholar.org

The experimentally obtained IRIS spectrum is then compared with theoretical spectra calculated for various possible isomeric structures using quantum-chemical methods, such as Density Functional Theory (DFT). mdpi.com A close match between the experimental and a calculated spectrum allows for the unambiguous assignment of the ion's structure, including its conformation and the nature of its bonding.

This combined experimental and theoretical strategy has been successfully applied to establish the mechanism of glycosylation for donors based on C-4 acetyl mannuronic acid 6,3-lactone. researchgate.net By characterizing the structure of key cationic intermediates, researchers can gain a deeper understanding of the factors that control the reactivity and stereoselectivity of these important glycosyl donors. researchgate.net

Chemical Synthesis Strategies for Mannuronic Acid Lactone and Its Derivatives

Preparation of Crystalline Mannuronic Acid Lactone from Polysaccharide Sources

The isolation of crystalline D-mannuronic acid lactone from natural polysaccharides, primarily alginic acid found in brown seaweeds, has been a subject of study for decades. nist.govacs.orgoclc.org The process is challenging due to the robust nature of the polysaccharide and the susceptibility of the target molecule to degradation under harsh reaction conditions. nist.gov

Optimized Hydrolysis Protocols for Alginic Acid

Alginic acid is a linear copolymer composed of (1→4)-linked β-D-mannuronic acid and its C-5 epimer, α-L-guluronic acid. rsc.orgnih.govresearchgate.net Effective hydrolysis to release mannuronic acid requires breaking these glycosidic bonds. Various acid hydrolysis methods have been explored to optimize the yield of mannuronic acid while minimizing decomposition products like furfural (B47365) and carbon dioxide. nist.gov

Early methods involved prolonged heating with dilute acids, such as 2.5% sulfuric acid for 15 hours, or treatment with concentrated acids like 80% sulfuric acid at room temperature for several days. nist.gov However, these conditions often led to incomplete hydrolysis or significant degradation of the liberated mannuronic acid. nist.gov

A more effective and simplified procedure involves a two-step acid hydrolysis of alginic acid. nist.gov This method first utilizes concentrated sulfuric acid to initiate the breakdown of the polysaccharide, followed by dilution and heating to complete the hydrolysis. nist.gov This approach has been shown to yield crystalline mannuronic lactone directly from the hydrolyzate. nist.gov Other acids, including trifluoroacetic acid, oxalic acid, and formic acid, have also been investigated for alginate hydrolysis, with optimal conditions varying based on acid concentration, temperature, and time. nih.gov For instance, optimal hydrolysis with sulfuric acid was found to be at 130°C for 3 hours with a 0.2 mol/L solution, while for oxalic acid, the best conditions were 12% acid at 120°C for 6 hours. nih.gov

The table below summarizes various acid hydrolysis conditions for alginate.

AcidConcentrationTemperature (°C)Time (h)Reference
Sulfuric Acid0.2 mol/L1303 nih.gov
Oxalic Acid12%1206 nih.gov
Trifluoroacetic Acid2 mol/L1103 nih.gov
Formic Acid90% (pre-hydrolysis) then 1.5 mol/L100- nih.gov
Sulfuric Acid72% (1h) then 4% (40 min)30 then 120- rsc.org
Perchloric Acid70% (10 min) then diluted (60 min)Room Temp then 120- rsc.org

Direct Crystallization and Purification Methodologies

A significant advancement in the preparation of this compound was the development of methods for its direct crystallization from the acid hydrolyzate, circumventing the need for intermediate salt formation and purification steps. nist.gov Earlier procedures involved the laborious isolation of amorphous barium mannuronate or crystalline cinchonine (B1669041) mannuronate, which resulted in very low yields. nist.gov

The key to direct crystallization lies in avoiding the high-temperature neutralization of the hydrolyzate. nist.gov A procedure was developed where the sulfuric acid from hydrolysis is removed at room temperature, preventing the conversion of mannuronic acid to its salt. nist.gov After concentration of the resulting solution, crystalline mannuronic lactone separates, with yields reported to be between 25% and 30% based on the uronic acid content of the initial alginic acid. nist.gov The crude product can be further purified by dissolving it in hot water, treating it with a decolorizing carbon, and filtering to remove impurities like calcium sulfate (B86663). nist.gov The lactone then crystallizes almost quantitatively upon evaporation of the solvent. nist.gov

Glycosylation Chemistry Utilizing this compound Donors

This compound and its derivatives are valuable building blocks in the synthesis of complex oligosaccharides, including fragments of alginates. rsc.orgnih.govresearchgate.net The stereoselective formation of glycosidic linkages, particularly the β-mannosidic bond, is a significant challenge in carbohydrate chemistry. rsc.orgru.nl

Design and Development of Stereoselective Glycosyl Donors

The design of effective glycosyl donors from mannuronic acid is crucial for controlling the stereochemical outcome of glycosylation reactions. rsc.orgru.nlscispace.com Initially, mannuronic acid donors were considered unreactive due to the electron-withdrawing nature of the C-5 carboxyl group. rsc.orgnih.gov However, subsequent research demonstrated their reactivity to be comparable to other mannose donors. rsc.org

The choice of protecting groups on the mannuronic acid donor plays a pivotal role in directing the stereoselectivity of the glycosylation. rsc.orgscispace.comru.nluniversiteitleiden.nlresearchgate.net

3-O-Picoloyl Group: The use of a 3-O-picoloyl (Pico) group has been shown to be highly effective for the synthesis of β-glycosides of mannuronic acid. rsc.org This is achieved through a mechanism known as H-bond-mediated aglycone delivery (HAD), where the picoloyl group is believed to form a hydrogen bond with the incoming glycosyl acceptor, guiding it to the β-face of the anomeric center. rsc.org For example, glycosylation of a donor with a 3-O-picoloyl group with a primary alcohol acceptor yielded the corresponding disaccharide with high β-selectivity (α/β = 1/12). rsc.org

3-O-Benzoyl Group: In contrast to the picoloyl group, a 3-O-benzoyl (Bz) group on the mannuronic acid donor leads to the exclusive formation of α-glycosides. rsc.org This strategy provides complete α-manno stereoselectivity in glycosylation reactions. rsc.org

C-4 Acetyl Group: In the context of 6,3-uronic acid lactones, a C-4 acetyl group has been reported to lead to highly β-selective and efficient mannosylation. scispace.comru.nl The mechanism is thought to be analogous to that of well-studied 4,6-benzylidene protected glycosides. ru.nlnih.gov The C-4 acetyl group can participate in the reaction, influencing the conformation of the intermediate oxocarbenium ion and favoring attack from the β-face. universiteitleiden.nl

The following table summarizes the influence of different protecting groups on the stereochemical outcome of mannuronic acid glycosylations.

Protecting GroupPositionPredominant StereoisomerProposed MechanismReference
3-O-PicoloylC-3βH-bond-mediated aglycone delivery (HAD) rsc.org
3-O-BenzoylC-3α- rsc.org
C-4 AcetylC-4 (on 6,3-lactone)βNeighboring group participation scispace.comru.nluniversiteitleiden.nl

Fixing the conformation of the mannuronic acid donor through the formation of a lactone bridge can significantly enhance the stereoselectivity of glycosylation. ru.nluniversiteitleiden.nlresearchgate.net Specifically, 3,6-lactonized mannuronic acid donors have been investigated and found to provide moderate to high β-manno stereoselectivity. rsc.org

By locking the pyranose ring in a specific conformation, such as the ¹C₄ conformation, it is possible to enable neighboring group participation from substituents that would otherwise be unfavorably positioned. ru.nl For instance, the use of a ¹C₄ locked this compound was a key design element in achieving β-mannosylation through neighboring group participation of a thioether auxiliary at the C-2 position. ru.nldntb.gov.ua Conformationally locked 6,3-mannuronic acid lactones have also been shown to react with very high β-selectivity. researchgate.net

However, the presence of certain protecting groups in these conformationally restricted systems can lead to side reactions. For example, a C-4 benzyl (B1604629) substituent on a 6,3-mannuronic acid lactone donor resulted in the formation of a 1,4-anhydro sugar as the major product, leading to low yields of the desired β-glycoside. researchgate.net This is attributed to the participation of the C-4 benzyl ether in the reaction. researchgate.net

Mechanistic Investigations of Glycosidic Bond Formation

The stereoselective formation of glycosidic bonds is a primary challenge in carbohydrate chemistry. nih.gov For mannuronic acid and its lactone derivatives, the presence of the C-5 carboxyl group introduces unique electronic effects that significantly influence the reaction mechanism and stereochemical outcome. nih.govresearchgate.net Understanding these mechanisms is critical for designing rational synthetic strategies. Glycosylation reactions are generally understood to proceed along a continuum of mechanisms between two extremes: the unimolecular, dissociative S_N1 pathway and the bimolecular, associative S_N2 pathway. nih.gov

The pathway a glycosylation reaction follows, whether S_N1-like or S_N2-like, is highly dependent on several factors, including the reactivity of the glycosyl donor, the nucleophilicity of the acceptor alcohol, the promoter system, and the reaction conditions. nih.govacs.orgacs.org The distinction between these pathways lies in the nature of the key reactive intermediate. S_N1 reactions proceed through a discrete, solvent-separated glycosyl cation (an oxocarbenium ion), while S_N2 reactions involve the direct displacement of the leaving group by the nucleophile on a covalent intermediate, such as a glycosyl triflate, via a single transition state. nih.govacs.org

Studies on mannuronic acid donors have shown that the stereochemical outcome can be correlated to a shift along the S_N1-S_N2 continuum. acs.orgacs.org For instance, reactions with highly reactive (nucleophilic) alcohols tend to favor S_N2-like displacement of covalent intermediates, such as an α-glycosyl triflate, which results in the formation of the β-glycoside (1,2-cis). nih.gov Conversely, less reactive nucleophiles are more likely to react via an S_N1-type process involving a transient oxocarbenium ion. nih.gov

The concentration of the reactants can also influence the operative mechanism. Higher concentrations can favor bimolecular displacement (S_N2-like), potentially eroding stereoselectivity in cases where an S_N1 pathway via a stable intermediate is desired. acs.org Conversely, lowering the concentration can favor the unimolecular pathway. acs.org The use of conformationally rigid donors, such as mannuronic acid 6,3-lactones, can create a more defined system where the reaction trends can be studied, showing analogies to well-studied 4,6-benzylidene glycosides. nih.govscispace.com These lactone structures can be engineered to favor one pathway over another, providing a tool for stereocontrol. nih.govru.nl

Table 1: Mechanistic Factors Influencing Glycosylation Stereoselectivity of Mannuronic Acid Donors
FactorInfluence on MechanismPredominant Stereochemical OutcomeReferences
Acceptor Nucleophilicity High nucleophilicity favors S_N2-like displacement of a covalent intermediate (e.g., α-triflate).β (1,2-cis) nih.govacs.org
Low nucleophilicity favors an S_N1-like process via a transient oxocarbenium ion.Mixture or α-predominance (depending on other factors) nih.govacs.org
Donor Conformation Conformationally locked 6,3-lactones can fix the conformation of the intermediate.High β-selectivity often observed. nih.govscispace.comru.nl
Flexible donors allow conformational equilibrium in the oxocarbenium ion.Stereoselectivity depends on intermediate stability. nih.gov
Reaction Concentration Lower concentrations can favor unimolecular (S_N1) pathways.Can enhance selectivity for the product of the S_N1 pathway. acs.org
Higher concentrations can increase the rate of bimolecular (S_N2) pathways.Can erode selectivity if competing pathways exist. acs.org

Glycosyl cations and the closely related oxocarbenium ions are key intermediates in S_N1-type glycosylations. wikipedia.org An oxocarbenium ion features a positive charge delocalized between the anomeric carbon and the ring oxygen. wikipedia.org Due to their high reactivity and short lifetimes, characterizing these species is challenging but has been achieved using advanced spectroscopic techniques like low-temperature NMR and cryogenic infrared ion spectroscopy (IRIS). nih.govacs.orgacs.orgacademie-sciences.fr

For mannuronic acid derivatives, the C-5 carboxylate group exerts a profound electronic and conformational influence. nih.govresearchgate.net Computational and experimental studies, including IRIS, have shown that oxocarbenium ions derived from mannuronic acid esters preferentially adopt a ³H₄ half-chair conformation. nih.govacs.org In this conformation, the C-5 carboxylate group occupies a pseudo-axial position, which stabilizes the oxocarbenium ion. acs.org Nucleophilic attack then occurs preferentially from the pseudo-axial face, leading directly to the thermodynamically stable chair conformation of the β-glycoside product, thus explaining the high β-selectivity (1,2-cis) often observed with these donors. acs.orgresearchgate.net

The use of conformationally locked systems, such as 6,3-uronic acid lactones, has been instrumental in studying these intermediates. nih.govscispace.com The mechanism of glycosylation for these lactones has been established using a combination of IRIS, quantum-chemical calculations, and variable-temperature NMR, confirming the structures of the reactive intermediates and their role in determining stereoselectivity. nih.govscispace.com

Neighboring group participation (NGP) is a powerful strategy for achieving high stereoselectivity in glycosylation. beilstein-journals.org Typically, a participating group at the C-2 position (e.g., an acyl group) attacks the anomeric center to form a cyclic intermediate (like a dioxolenium ion), which shields one face of the sugar, forcing the glycosyl acceptor to attack from the opposite face to yield a 1,2-trans glycoside. beilstein-journals.orgresearchgate.net

While classic C-2 NGP is widely used, recent research has expanded the concept to other positions and to achieve the more challenging 1,2-cis linkages. nih.govacs.org

C-2 NGP for 1,2-cis Mannosides: A novel strategy utilizes thioether auxiliaries at the C-2 position of C-4 locked mannuronic acid lactones. nih.gov The lactone structure is crucial as it enables the NGP of the C-2 auxiliary, leading to the formation of 1,2-cis-mannosides (β-mannosides) with high selectivity. nih.govresearchgate.net

C-3 NGP: The participation of acyl groups at the C-3 position has also been demonstrated in mannuronic acid donors. acs.org Using advanced NMR techniques, the formation of glycosyl dioxanium ions resulting from C-3 NGP has been directly observed. This participation effectively directs the formation of α-glycosides (1,2-trans). acs.orgrsc.org For example, a mannuronic acid donor with a non-participating group at C-2 but a benzoyl group at C-3 yielded exclusively the α-linked disaccharide. rsc.org

Remote Participation: Participation from more distant groups has also been identified. In C-4 locked mannuronic acid lactones, a C-4 benzyl group was found to engage in remote participation to provide 1,2-cis-mannosides. nih.gov However, this can also lead to side reactions, such as the formation of 1,4-anhydrosugar byproducts. researchgate.net Replacing the C-4 benzyl ether with a non-participating acetyl group prevents this side reaction and restores high β-selectivity. nih.govresearchgate.net

Table 2: Stereocontrol in this compound Glycosylation via Participating Groups
Participating GroupPositionType of ParticipationKey IntermediateStereochemical OutcomeReferences
Thioether auxiliaryC-2Neighboring Group (NGP)Sulfonium ion intermediate1,2-cis (β) nih.govresearchgate.net
Benzoyl groupC-3Neighboring Group (NGP)Dioxanium ion1,2-trans (α) acs.orgrsc.org
Benzyl groupC-4Remote ParticipationBenzyloxonium ion1,2-cis (β) and/or 1,4-anhydrosugar nih.govresearchgate.net
Picoloyl groupC-3H-bond-mediated aglycone delivery (HAD)H-bonded complex1,2-cis (β) rsc.orgrsc.orgnih.gov

Synthesis of Mannuronic Acid-Containing Oligosaccharides and Glycans

The development of mechanistic understanding has enabled the chemical synthesis of complex oligosaccharides containing mannuronic acid, which are components of biologically important polysaccharides like alginates. rsc.org

Poly-β-mannuronic acids are the core structure of the M-blocks of alginates, polysaccharides with significant biomedical applications. rsc.orgrsc.org Their synthesis has been a major goal, with several successful strategies reported.

Convergent Solution-Phase Synthesis: A highly convergent approach was used to synthesize a β-mannuronic acid alginate hexadecasaccharide (16-mer), which was the longest synthetic polymannuronic acid reported at the time. rsc.orgrsc.org This method involves the sequential coupling of smaller, pre-synthesized oligosaccharide blocks.

Promoter-Controlled Iterative Synthesis: More recently, an iodonium- and gold(I)-promoted bimodal glycosylation of glycosyl (Z)-ynenoates has enabled the synthesis of a 24-mer of 1,2-cis-β-linked mannuronic acid, representing the longest polymannuronic acid synthesized to date. nih.gov

Automated Synthesis: To streamline the lengthy process of oligosaccharide synthesis, automated methods have been developed. An automated solution-phase synthesis using a fluorous-tag for purification has been employed to create β-1,4-mannuronate oligomers up to a hexasaccharide. acs.org Furthermore, automated solid-phase synthesis on a resin support has been used to successfully assemble a β-D-mannuronic acid alginate dodecasaccharide (12-mer), demonstrating high efficiency and complete β-selectivity in the coupling steps. researchgate.net

Table 3: Selected Syntheses of Poly-β-Mannuronic Acid Oligosaccharides
Oligomer LengthSynthesis StrategyKey FeaturesReferences
Hexasaccharide (6-mer)Manual & Automated Solution-PhaseFluorous-tag assisted purification. acs.org
Dodecasaccharide (12-mer)Automated Solid-PhaseHigh yields and complete β-selectivity using an N-phenyltrifluoroacetimidoyl donor. researchgate.net
Hexadecasaccharide (16-mer)Convergent Solution-PhaseHighly convergent [8+8] block coupling strategy. rsc.orgrsc.org
Tetracosamer (24-mer)Promoter-Controlled IterativeBimodal glycosylation of glycosyl (Z)-ynenoates. nih.gov

The controlled formation of specific glycosidic linkages is paramount in the synthesis of defined oligosaccharides. For mannuronic acid donors, various strategies have been developed to control both regio- and stereoselectivity.

1,2-cis (β-mannuronic) Linkage: This is a synthetically challenging linkage. Several methods have proven effective:

Conformational Control: The intrinsic preference of the mannuronic acid oxocarbenium ion for a ³H₄ conformation strongly directs β-attack. nih.govresearchgate.net Using conformationally constrained 3,6-lactonized glycosyl donors also provides moderate to high β-selectivity. rsc.orgrsc.org

Neighboring Group Participation: As described in section 3.2.2.3, C-4 locked mannuronic acid lactones with C-2 thioether auxiliaries give excellent β-selectivity. nih.gov

H-bond-mediated Aglycone Delivery (HAD): The use of a 3-O-picoloyl group on the mannuronic acid donor allows for hydrogen bonding with the acceptor, delivering it to the β-face of the anomeric center and resulting in high β-selectivity. rsc.orgnih.gov

1,2-trans (α-mannuronic) Linkage: While often the default pathway for mannose derivatives, complete α-selectivity can be ensured using specific participating groups.

C-3 Acyl NGP: A 3-O-benzoyl group on the mannuronic acid donor has been shown to provide complete α-stereoselectivity through neighboring group participation, overriding other directing effects. acs.orgrsc.org

β-(1→3) Linkage: The synthesis of non-canonical linkages also requires specific strategies. A tetrasaccharide featuring β-(1→3)-mannuronic acid linkages was successfully synthesized using the H-bond-mediated aglycone delivery (HAD) method with a 3-O-picoloyl donor. rsc.orgrsc.orgnih.gov This demonstrates the versatility of the HAD approach for constructing linkages other than the common 1,4-linkage.

Table 4: Strategies for Regio- and Stereoselective Formation of Mannuronic Acid Linkages
Target LinkageStrategyKey Donor Feature / MethodOutcomeReferences
1,2-cis (β) H-bond-mediated Aglycone Delivery (HAD)3-O-picoloyl groupHigh β-selectivity (e.g., α/β = 1/20) rsc.orgnih.gov
NGP in Locked LactoneC-4 locked lactone with C-2 thioether auxiliaryHigh β-selectivity nih.gov
Conformational Control3,6-lactone donorModerate to high β-selectivity (e.g., α/β = 1/11) rsc.org
1,2-trans (α) Neighboring Group Participation (NGP)3-O-benzoyl groupComplete α-selectivity acs.orgrsc.org
β-(1→3) H-bond-mediated Aglycone Delivery (HAD)3-O-picoloyl donorSuccessful synthesis of β-(1→3) linked tetrasaccharide rsc.orgrsc.orgnih.gov

Chemical Derivatization and Functionalization of this compound

The chemical structure of mannuronic acid and its lactone form offers several reactive sites, including hydroxyl groups and a carboxyl group (or its lactone equivalent), which allow for a wide range of chemical modifications. These derivatization and functionalization strategies are crucial for creating novel compounds with tailored properties for various applications. Key modifications include the introduction of amino groups, the attachment of hydrophobic moieties, and the regioselective placement of sulfate groups.

Synthesis of Amino Derivatives of Mannuronic Acid

The introduction of amino groups to the mannuronic acid structure can yield valuable synthetic intermediates and compounds with potential biological significance. nist.govnist.gov A primary method involves the reaction of mannuronic lactone with ammonia (B1221849).

When finely divided mannuronic lactone is treated with ammonia in methanol (B129727), a crystalline product, 1-aminomannuronamide, is formed. nist.govnist.gov This reaction involves the opening of the lactone ring to form an amide at the C-6 position and the formation of a glycosylamine at the C-1 position. nist.gov The reaction proceeds by suspending mannuronic lactone in anhydrous methanol and passing a stream of dry ammonia gas through the mixture, while maintaining a temperature at or below 20°C. nist.gov The resulting 1-aminomannuronamide is a stable crystalline substance suitable for the identification of mannuronic acid. nist.govnist.gov

Further derivatization of 1-aminomannuronamide can be achieved through acetylation. Treating 1-aminomannuronamide with acetic anhydride (B1165640) in pyridine (B92270) yields isomeric acetylated compounds, with the main product being 1-N-acetylamino-2,3,4-triacetylmannuronamide. nist.govnist.gov

The glycosylamino group in 1-amino-uronamides is labile and can be selectively hydrolyzed under mild acidic conditions (pH 4). nist.gov This selective hydrolysis at room temperature replaces the glycosylamino group with a hydroxyl group, yielding the corresponding uronamide, in this case, D-mannuronamide, without affecting the amide group at C-6. nist.gov This method provides a pathway to crystalline uronamides, which were previously difficult to prepare. nist.gov

Table 1: Synthesis of Amino Derivatives from Mannuronic Lactone

Starting MaterialReagentsProductKey FindingsReference
D-Mannuronic lactoneAmmonia (gas), Anhydrous methanol1-AminomannuronamideReaction yields a crystalline diamino compound with an amide at C-6 and a glycosylamine at C-1. nist.govnist.gov
1-AminomannuronamideAcetic anhydride, Pyridine1-N-acetylamino-2,3,4-triacetylmannuronamideAcetylation of both the amino and hydroxyl groups. The primary product is a levorotatory acetate. nist.govnist.gov
1-AminomannuronamideDilute acid (to pH 4)D-MannuronamideSelective hydrolysis of the C-1 glycosylamino group to a hydroxyl group, leaving the C-6 amide intact. nist.gov

Introduction of Hydrophobic Moieties and Amidation Reactions

Modifying hydrophilic polysaccharides like alginate, which is composed of mannuronic and guluronic acids, with hydrophobic groups can create amphiphilic derivatives with applications in drug delivery and as coating materials. acs.orgnih.gov Esterification and amidation are common reactions to introduce these hydrophobic moieties. nih.gov

Amidation of the carboxyl groups of mannuronic acid residues is a key strategy for introducing hydrophobicity. This is often performed on alginate, the polymeric form of mannuronic acid. The process typically involves activating the carboxylate groups, followed by a nucleophilic attack by a primary alkyl amine to form an amide bond. acs.org For instance, dodecylamine (B51217) can be reacted with sodium alginate in the presence of the activator EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to produce a hydrophobic alginate derivative. acs.org The degree of substitution can be controlled, and a carbon chain length of 12 or more atoms in the alkyl amine is often necessary to achieve significant hydrophobicity. acs.org

A challenge in these reactions, particularly in organic solvents, is a competing reaction that forms mannuronic acid γ-lactone structures. nih.govresearchgate.net This side reaction involves a conformational change of the mannuronic acid residue from ¹C₄ to ⁴C₁ and can limit the degree of amidation. nih.govresearchgate.net The use of specific coupling agents like propylphosphonic anhydride or the addition of triethylamine (B128534) before the coupling agent can help to suppress this lactone formation and achieve higher degrees of amidation. nih.gov

Table 2: Strategies for Hydrophobic Modification and Amidation

Starting MaterialReagents/MethodModificationKey FindingsReference
Sodium AlginateEDC-HCl (activator), DodecylamineAmidationForms hydrophobic alginate-amine derivatives for applications like food packaging coatings. acs.org
Tetrabutylammonium Alginate (TBA-Alg)2-chloro-1-methylpyridinium iodide (CMPI) or Propylphosphonic anhydride (coupling agents), ButylamineAmidationA competing reaction forms mannuronic acid γ-lactone. High excess of amine is needed to open the lactone. Propylphosphonic anhydride can achieve higher amidation degrees. nih.govresearchgate.net
Alginic AcidAlkyl chains (e.g., dodecyl, octadecyl)EsterificationConjugation of long alkyl chains via ester bond formation creates amphiphilic derivatives capable of self-assembly. nih.gov

Regioselective Sulfation and Other Functional Group Manipulations

Regioselective sulfation of alginates is of significant interest as the specific sulfation pattern on the polysaccharide backbone is a key determinant of its biological activities. researchgate.netacs.org The goal is to control the placement of sulfate groups on specific hydroxyl positions of the mannuronic acid units. This typically requires multi-step procedures involving the use of protecting groups. acs.org

One approach focuses on the regioselective sulfation at the O-2 or O-3 positions of the mannuronic acid (M) units within the alginate chain. researchgate.netacs.org This can be achieved through sequences of regioselective protection, sulfation, and deprotection. acs.org For example, using a silylating reagent like t-butyldimethylsilyl chloride (TBDMSCl) or a benzoylating reagent can selectively protect certain hydroxyl groups. researchgate.netacs.org After protection, the remaining free hydroxyls can be sulfated, followed by the removal of the protecting groups to yield the regioselectively sulfated product. acs.org

Direct sulfation of alginate in dimethyl sulfoxide (B87167) (DMSO) with a sulfur trioxide-pyridine complex (Py∙SO₃) has been shown to preferentially sulfate the 2-O-position of mannuronic acid residues. nih.gov The regioselectivity of this direct method can be further enhanced by first introducing protecting groups such as TBDMS-ether or pivaloyl (Piv) esters. nih.gov Using these protecting groups, over 65% of the mannuronic acid residues could be 2-O-sulfated, although this process can lead to a reduction in the polymer's molecular weight. nih.gov

Other functional group manipulations include the synthesis of C6-tetrazole derivatives as bioisosteric replacements for the C6-carboxylate group. beilstein-journals.org This involves a multi-step synthesis starting from a protected mannose derivative, proceeding through oxidation, oxime formation, dehydration to a nitrile, and subsequent conversion to the tetrazole ring using trimethylsilyl (B98337) azide (B81097) (TMSN₃). beilstein-journals.org

Table 3: Methods for Regioselective Sulfation and Functional Group Manipulation

Starting MaterialReagents/MethodModificationProduct/OutcomeReference
D-Mannuronic acid enriched alginate1. Silylating or benzoylating reagent (protection) 2. Sulfating agent 3. DeprotectionRegioselective SulfationSulfation achieved at O-2 or O-3 positions of mannuronic acid units. researchgate.netacs.org
AlginatePy∙SO₃ in DMSODirect SulfationRegioselective sulfation at the 2-O-position of mannuronic acid units. nih.gov
TBDMS- and Piv-protected alginatesPy∙SO₃ in DMSOProtected SulfationEnhanced regioselectivity with over 65% of mannuronic residues being 2-O-sulfated. nih.gov
Protected thioglycosideMulti-step synthesis including oxidation, dehydration to nitrile, and reaction with TMSN₃C6-Carboxylate BioisostereC6-tetrazole derivative of mannuronic acid. beilstein-journals.org

Biosynthesis and Enzymology of Mannuronic Acid and Alginates

Precursor Pathways to GDP-Mannuronic Acid in Microbial Systems

The journey from central metabolic intermediates to the activated precursor for alginate synthesis, guanosine (B1672433) diphosphate (B83284) (GDP)-D-mannuronic acid, involves a series of precise enzymatic conversions within the microbial cytoplasm. This pathway ensures a steady supply of monomers for polymerization.

Conversion of Central Sugar Metabolites (e.g., Mannose 6-Phosphate)

In microbial systems such as Pseudomonas aeruginosa and Azotobacter vinelandii, the biosynthesis of GDP-D-mannuronic acid originates from fructose-6-phosphate (B1210287), a key intermediate in central carbon metabolism. frontiersin.org The conversion process is catalyzed by a sequence of three key enzymes encoded by the alg gene cluster. frontiersin.orgmonash.edu

The pathway initiates with the conversion of fructose-6-phosphate to mannose-6-phosphate (B13060355). This isomerization is followed by the conversion of mannose-6-phosphate to mannose-1-phosphate. The final cytoplasmic step is the irreversible NAD+-dependent oxidation of GDP-mannose to GDP-mannuronic acid. This last step is considered a critical control point, committing the precursor to the alginate biosynthesis pathway. frontiersin.orgmonash.edu

The key enzymatic steps are summarized below:

Fructose-6-phosphate → Mannose-6-phosphate : Catalyzed by phosphomannose isomerase (PMI), a function often carried out by the bifunctional AlgA protein. researchgate.net

Mannose-6-phosphate → Mannose-1-phosphate : Catalyzed by phosphomannomutase (PMM), the product of the algC gene. researchgate.net

Mannose-1-phosphate → GDP-mannose : This step is catalyzed by GDP-mannose pyrophosphorylase (GMP), another activity of the bifunctional AlgA protein. researchgate.net

GDP-mannose → GDP-mannuronic acid : This crucial oxidation reaction is catalyzed by GDP-mannose dehydrogenase (GMD), encoded by the algD gene. frontiersin.orgnih.gov

Table 1: Key Enzymes in the Biosynthesis of GDP-Mannuronic Acid
EnzymeGeneReaction CatalyzedSubstrateProduct
Phosphomannose Isomerase (PMI)algAIsomerizationFructose-6-PhosphateMannose-6-Phosphate
Phosphomannomutase (PMM)algCMutaseMannose-6-PhosphateMannose-1-Phosphate
GDP-Mannose Pyrophosphorylase (GMP)algAPyrophosphorylationMannose-1-PhosphateGDP-Mannose
GDP-Mannose Dehydrogenase (GMD)algDOxidationGDP-MannoseGDP-Mannuronic Acid

Polymerization Processes of Mannuronic Acid Monomers to Polymannuronate

Following its synthesis in the cytoplasm, GDP-mannuronic acid is polymerized into a linear chain of β-1,4-linked D-mannuronic acid residues, known as polymannuronate. This process occurs at the inner membrane and is orchestrated by a multiprotein complex. The core of this polymerase machinery is composed of the inner membrane proteins Alg8 and Alg44. frontiersin.orgmonash.edusemanticscholar.org

Alg8 is believed to be the catalytic subunit, a glycosyltransferase that sequentially adds mannuronic acid residues from the GDP-mannuronic acid donor to the growing polysaccharide chain. monash.edusemanticscholar.orgnih.gov Alg44, a transmembrane protein, is thought to be part of the complex that transports the precursor molecule for polymerization in the periplasm. researchgate.net The disruption of either alg8 or alg44 genes leads to a complete loss of alginate production. monash.edu In some bacteria, short oligomers produced by the periplasmic alginate lyase (AlgL) may act as primers to initiate the polymerization process. researchgate.net

C-5 Epimerization of D-Mannuronic Acid to L-Guluronic Acid in Alginate Biogenesis

The initial polymannuronate chain is not the final form of alginate. The polymer undergoes a crucial modification step known as C-5 epimerization, where some D-mannuronic acid (M) residues are converted into their C-5 epimer, L-guluronic acid (G). nih.govnih.gov This post-polymerization modification is critical as it determines the final composition and physical properties of the alginate, such as its gelling ability and viscosity. nih.govnih.gov

Characterization and Mechanism of Alginate Epimerases

This conversion is catalyzed by a family of enzymes called mannuronan C-5 epimerases. ntnu.nomdpi.com These enzymes act on the intact polymer chain, abstracting a proton from the C-5 position of a mannuronate residue and then re-protonating it on the opposite face, resulting in the inversion of the stereochemistry to form a guluronate residue. acs.orgresearchgate.net

Bacterial alginate epimerases can be broadly categorized into two main types:

AlgG-type epimerases : These are periplasmic, calcium-independent enzymes found in all alginate-producing bacteria. nih.govntnu.norug.nl They are part of the biosynthetic machinery and typically introduce single, isolated G residues, leading to the formation of alternating MG blocks. nih.govnih.gov

AlgE-type epimerases : Found in bacteria like Azotobacter vinelandii, these are secreted, calcium-dependent enzymes. ntnu.nonih.gov There are multiple AlgE epimerases (AlgE1-7), each capable of introducing different patterns of G residues, including the formation of consecutive G residues, known as G-blocks. ntnu.nonih.gov

The reaction mechanism for both epimerases and some lyases is related, involving the abstraction of the C-5 proton as the initial step. ntnu.noresearchgate.net For epimerases, a catalytic acid then donates a proton back to the intermediate, completing the inversion. researchgate.net

Influence of Epimerization on Alginate Chain Composition and Block Sequence

The action of different epimerases directly shapes the final architecture of the alginate polymer. The distribution of M and G residues is not random, but rather organized into distinct blocks:

M-blocks : Stretches of consecutive β-D-mannuronic acid residues.

G-blocks : Stretches of consecutive α-L-guluronic acid residues.

MG-blocks : Regions of alternating M and G residues. mdpi.com

The type and activity of the mannuronan C-5 epimerases determine the relative proportions and lengths of these blocks. researchgate.net For instance, the periplasmic AlgG primarily creates MG-blocks. nih.gov In contrast, the secreted AlgE epimerases from Azotobacter can generate long G-blocks, which are crucial for the formation of strong, calcium-crosslinked gels. nih.govresearchgate.net The ability of different epimerases to recognize specific sequences (e.g., an M residue adjacent to another M, versus an M next to a G) allows for the precise tailoring of the alginate's final structure and, consequently, its material properties. nih.gov

Table 2: Types of Alginate Epimerases and Their Products
Epimerase TypeLocationCa2+ DependencePrimary Product Block StructureExample
AlgG-typePeriplasmicIndependentAlternating MG-blocksP. aeruginosa AlgG
AlgE-typeExtracellularDependentMG-blocks and G-blocks of varying lengthsA. vinelandii AlgE1-7

Enzymatic Degradation of Mannuronic Acid-Containing Polysaccharides

Alginate can be enzymatically degraded by a class of enzymes known as alginate lyases (or alginases). nih.gov These enzymes are found in a wide variety of organisms, including marine bacteria, algae, fungi, and some marine mollusks, where they play roles in carbon cycling and nutrient acquisition. creative-enzymes.comasm.org

Alginate lyases cleave the glycosidic bonds within the alginate polymer via a β-elimination mechanism. nih.govwikipedia.orgfrontiersin.org This reaction results in the formation of an unsaturated double bond between C-4 and C-5 at the non-reducing end of the newly formed oligosaccharide product. asm.orgwikipedia.org

These enzymes are classified based on their substrate specificity and mode of action:

Substrate Specificity :

Poly(M) lyases (EC 4.2.2.3) : Preferentially cleave linkages within M-blocks. creative-enzymes.comnih.gov

Poly(G) lyases (EC 4.2.2.11) : Specifically target linkages within G-blocks. creative-enzymes.comnih.gov

Bifunctional lyases : Capable of degrading both M- and G-blocks. creative-enzymes.com

Mode of Action :

Endolytic (or endo-acting) lyases : Cleave glycosidic bonds randomly within the polymer chain, rapidly reducing the polymer's viscosity and producing oligosaccharides of various lengths. nih.govfrontiersin.org

Exolytic (or exo-acting) lyases : Act on the ends of the polymer or oligosaccharide chains, sequentially releasing monomers or dimers. nih.govasm.org

According to the Carbohydrate-Active enZYmes (CAZy) database, alginate lyases are categorized into several Polysaccharide Lyase (PL) families, including PL-5, -6, -7, -14, -15, -17, and -18, based on their amino acid sequences and structural folds. creative-enzymes.comasm.orgnih.govnih.gov

Table 3: Classification of Alginate Lyases
Classification BasisTypesDescription
Substrate SpecificityPoly(M) Lyase (EC 4.2.2.3)Cleaves bonds between two M residues or an M and a G residue.
Poly(G) Lyase (EC 4.2.2.11)Cleaves bonds between two G residues.
Bifunctional LyaseCleaves bonds within both M-rich and G-rich regions.
Mode of ActionEndolyticRandomly cleaves internal glycosidic bonds.
ExolyticCleaves terminal glycosidic bonds to release monomers/dimers.

Identification and Characterization of Mannuronic Acid-Specific Alginate Lyases (Endo- and Exo-Lyases)

Alginate lyases are enzymes that break down alginate, a polysaccharide found in brown algae and some bacteria. zju.edu.cn These enzymes are categorized based on their preferred substrate and how they cleave the polymer chain. nih.govfrontiersin.org Mannuronic acid-specific alginate lyases, also known as poly(β-D-mannuronate) lyases or M-lyases, specifically target glycosidic bonds adjacent to mannuronic acid residues. nih.govmdpi.com They are further classified as endo-lyases, which cut within the alginate chain, or exo-lyases, which act from the ends of the chain. frontiersin.orgnih.gov

A diverse array of mannuronic acid-specific alginate lyases has been identified from various microorganisms, particularly marine bacteria. wikipedia.org For example, a lyase from the human gut bacterium Bacteroides cellulosilyticus (BcelPL6) has been identified as a mannuronic acid-specific endolyase. nih.gov This enzyme initially breaks down alginate and polyM into oligosaccharides (with a degree of polymerization of 2–7), which are then further degraded into smaller di- and trisaccharides. ntnu.no Similarly, an enzyme from Pseudomonas mendocina (PMD) has been characterized as an endolytic lyase with strict specificity for poly-β-D-mannuronic acid, primarily producing disaccharides and trisaccharides. mdpi.com

The characterization of these enzymes involves determining their optimal operating conditions, such as pH and temperature, and their molecular weight. For instance, the novel lyase PMD shows maximum activity at 30°C and a pH of 7.0. mdpi.com Another lyase, AlyM2 from Pseudoalteromonas arctica M9, is an endotype lyase that functions optimally at 30°C and pH 8.0. mdpi.com

Below is an interactive table summarizing the properties of some identified mannuronic acid-specific alginate lyases.

EnzymeSource OrganismPolysaccharide Lyase (PL) FamilyTypeOptimal pHOptimal Temperature (°C)Primary Products
BcelPL6 Bacteroides cellulosilyticusPL6Endolytic--Di- and trisaccharides
PMD Pseudomonas mendocinaPL5Endolytic7.030Di- and trisaccharides
AlyM2 Pseudoalteromonas arctica M9PL6Endolytic8.030Trisaccharides
PsMan8A Paradendryphiella salinaPL8Exolytic5.0-Dimers and monosaccharides
AkAly30 Aplysia kurodaiPL14----

Substrate Specificity and Mechanisms of Glycosidic Bond Cleavage by Lyases

The substrate specificity of mannuronic acid-specific alginate lyases is a defining characteristic. These enzymes preferentially cleave the β-1,4-glycosidic bonds within polymannuronate (polyM) blocks or between mannuronic acid and guluronic acid residues in the alginate chain. nih.govmdpi.com This specificity arises from the unique three-dimensional structure of the enzyme's active site, which is tailored to recognize and bind mannuronic acid residues. nih.gov

Alginate lyases employ a β-elimination mechanism to cleave the glycosidic bond, which distinguishes them from hydrolytic glycosidases. nih.govwikipedia.org This catalytic process involves several steps:

Neutralization : The negative charge of the carboxyl group on the mannuronic acid residue is neutralized by charged amino acid residues (like Arginine or Lysine) or a metal ion (Ca2+) in the active site. zju.edu.cnnih.gov

Proton Abstraction : A catalytic residue, acting as a general base (often a Tyrosine), abstracts a proton from the C-5 carbon of the mannuronic acid. zju.edu.cnnih.gov

Bond Cleavage : This proton removal facilitates the formation of a double bond between C-4 and C-5, which in turn leads to the cleavage of the 1,4-O-glycosidic bond. nih.govnih.gov

This reaction results in the formation of an unsaturated oligosaccharide product with a 4-deoxy-L-erythro-hex-4-enopyranosyluronic acid unit at the newly formed non-reducing end. nih.govnih.gov

The mode of action—endo- or exo-lytic—is dictated by the architecture of the active site. Endo-lyases typically possess an open cleft or groove that can accommodate the alginate polymer chain internally, allowing for random cleavage. nih.govresearchgate.net This action leads to a rapid reduction in the viscosity of the alginate solution and the production of various-sized oligosaccharides. frontiersin.org In contrast, exo-lyases often have a more restricted, tunnel-like active site that channels the end of the polymer to the catalytic residues, resulting in the sequential release of monosaccharides or disaccharides. nih.govresearchgate.net For example, the exo-lyase PsMan8A acts on polymannuronic acid to produce dimers and monosaccharides. dtu.dk

Mutagenesis studies have been crucial in identifying the key amino acid residues involved in catalysis. For the PL5 family lyase PMD, residues K58, R66, Y248, and R344 have been proposed as potential key catalytic residues. mdpi.com In the PL14 family lyase AkAly30, Lys-99, Tyr-140, and Tyr-142 are thought to be the catalytic residues. nih.gov

Metabolic Pathways and Biological Transformations of Mannuronic Acid Lactone

Microbial Catabolism of Alduronic Acids

The microbial breakdown of alduronic acids, such as glucuronic and galacturonic acid, typically begins with an isomerization step. proquest.comresearchgate.net However, studies on various bacteria, including a soil Aeromonas species, have revealed that mannuronic acid follows a different metabolic pathway. proquest.comasm.org Instead of initial isomerization, the catabolism of mannuronate is initiated by a direct reduction. This fundamental difference suggests that the enzymes responsible for mannuronate breakdown are distinct from those that metabolize other common uronic acids. proquest.com

Role of Pyridine (B92270) Nucleotides and Enzyme Activities in Metabolic Pathways

Pyridine nucleotides, specifically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), are essential coenzymes in these metabolic pathways, acting as electron carriers for oxidoreductase enzymes. wikipedia.orgnih.gov

In the typical pathway for glucuronate and galacturonate, reductase enzymes utilize reduced pyridine nucleotides (NADH or NADPH) to reduce the intermediate keto acids (fructuronate and tagaturonate). proquest.com For instance, in Serratia marcescens, the reduction of these keto acids is two to three times more rapid with NADPH than with NADH. proquest.com

For the distinct mannuronate pathway, the key enzyme is a D-mannonate:NAD(P)+ oxidoreductase, also known as mannuronate reductase. wikipedia.orgcreative-enzymes.commodelseed.org This enzyme specifically uses a reduced pyridine nucleotide, primarily NADPH (reduced nicotinamide adenine dinucleotide phosphate), to directly reduce D-mannuronate to D-mannonate. asm.org The enzyme is distinct from altronate and mannonate oxidoreductases and represents the first identified bacterial oxidoreductase that reduces an aldohexuronic acid directly to a hexonic acid. asm.org

Table 1: Comparison of Microbial Catabolic Pathways for Alduronic Acids

Feature Glucuronate / Galacturonate Pathway Mannuronate Pathway
Initial Step Isomerization Direct Reduction
Key Enzyme (Initial Step) Uronic Isomerase D-mannonate:NAD(P)+ oxidoreductase (Mannuronate Reductase)
Intermediate D-fructuronic acid / D-tagaturonic acid D-mannonic acid
Pyridine Nucleotide NADH or NADPH Primarily NADPH

Role of Uronic Acids and Derivatives in Glycosaminoglycan and Pectin (B1162225) Metabolism (General Context)

Uronic acids, including D-glucuronic acid, L-iduronic acid, and D-galacturonic acid, are fundamental components of major biological polysaccharides. youtube.comnih.govsigmaaldrich.com They are key building blocks of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides essential for the structure and function of connective tissues and the extracellular matrix. youtube.comsigmaaldrich.com For example, hyaluronan is composed of repeating disaccharide units of D-glucuronic acid and N-acetylglucosamine, while heparin and heparan sulfate (B86663) contain both D-glucuronic acid and its epimer, L-iduronic acid. sigmaaldrich.com The carboxyl groups of the uronic acid residues give GAGs a high negative charge, which is crucial for their biological functions, such as binding water and regulating cell signaling. sigmaaldrich.com

In the plant kingdom, uronic acids are principal constituents of pectins, a family of complex polysaccharides found in plant cell walls. nih.govh1.co The backbone of pectin is primarily composed of D-galacturonic acid units. nih.gov The degradation of these complex polymers by microbial enzymes releases uronic acids, which can then be channeled into catabolic pathways for energy production. h1.cotandfonline.com Bacterial degradation of GAGs from host tissues can also release uronic acids, which are then metabolized. nih.gov

Analysis of Metabolic Intermediates Involving Mannuronic Acid Lactone

The analysis of metabolic pathways reveals distinct sets of intermediates for mannuronate catabolism compared to other uronic acids.

As established, the direct reduction of D-mannuronate yields the primary intermediate, D-mannonate . asm.org This hexonic acid is then further metabolized through a pathway similar to that of glucuronate catabolism. asm.org Subsequent steps involve the dehydration of mannonate by mannonate dehydratase to form 2-keto-3-deoxy-D-gluconate (KDG) . mdpi.comresearchgate.net KDG is a key central intermediate in several carbohydrate metabolic pathways. researchgate.net It is then phosphorylated by KDG kinase (KdgK) and cleaved by KDG aldolase (B8822740) (KdgA) into pyruvate and glyceraldehyde-3-phosphate , which are central metabolites that can enter glycolysis and other core metabolic pathways. mdpi.comnih.gov

This contrasts with the intermediates of the more common alduronic acid pathway, where the initial products are the keto acids D-fructuronic acid (from glucuronic acid) and D-tagaturonic acid (from galacturonic acid). proquest.commdpi.com These are then reduced to their corresponding hexonic acids before being further catabolized. mdpi.com

Table 2: Key Metabolic Intermediates in Alduronic Acid Catabolism

Starting Substrate Primary Intermediate Subsequent Key Intermediates Final Products of Cleavage
D-Mannuronic Acid D-Mannonic Acid 2-keto-3-deoxy-D-gluconate (KDG) Pyruvate, Glyceraldehyde-3-phosphate
D-Glucuronic Acid D-Fructuronic Acid D-Mannonic Acid, KDG Pyruvate, Glyceraldehyde-3-phosphate
D-Galacturonic Acid D-Tagaturonic Acid Altronic Acid, KDG Pyruvate, Glyceraldehyde-3-phosphate

Advanced Analytical Methodologies for Mannuronic Acid Lactone Research

Chromatographic Techniques for Structural and Compositional Analysis

Chromatographic techniques are fundamental in the analysis of mannuronic acid lactone, often in the context of its polymeric form, alginate. These methods allow for the separation, identification, and quantification of mannuronic acid from its epimer, guluronic acid, and other monosaccharides.

High-Performance Liquid Chromatography (HPLC) and HPAEC-PAD (Pulsed Amperometric Detection) for Monosaccharide Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of monosaccharides derived from polysaccharides like alginate after acid hydrolysis. nih.govcreative-proteomics.com To enhance detection sensitivity, a pre-column derivatization step is often employed, for instance, using 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.govresearchgate.net The resulting PMP-labeled monosaccharides can then be separated on a reversed-phase column and detected by UV spectrophotometry. researchgate.net An optimized HPLC method for alginate hydrolysates demonstrated good linearity and precision, with limits of detection for mannuronic acid (M) and guluronic acid (G) at 0.42 μg/mL and 0.35 μg/mL, respectively. nih.gov

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another powerful technique for the direct quantification of underivatized carbohydrates, including mannuronic acid. ncsu.eduresearchgate.net This method offers high sensitivity and resolution for separating anionic carbohydrates at high pH. creative-biolabs.comthermofisher.com HPAEC-PAD has been successfully applied to determine the monosaccharide composition of various complex carbohydrates. acs.org By optimizing chromatographic conditions such as mobile phase concentration, flow rate, and elution gradient, a single sample analysis can be completed in a relatively short time. nih.gov The method exhibits good linearity over a wide concentration range and can achieve detection limits in the sub-picomole to femtomole levels. creative-biolabs.com

Table 1: HPLC Parameters for Mannuronic Acid Quantification
ParameterConditionReference
Derivatization Agent1-phenyl-3-methyl-5-pyrazolone (PMP) nih.govresearchgate.net
Detection MethodUV Spectrophotometry researchgate.net
Limit of Detection (M)0.42 μg/mL nih.gov
Limit of Quantification (M)1.4 μg/mL nih.gov

Paper Chromatography and Thin-Layer Chromatography (TLC) for Separation and Identification

Paper chromatography is a classic and effective technique for the separation and identification of uronic acids. ias.ac.in Different solvent systems can be employed to achieve separation based on the differential partitioning of the compounds between the stationary phase (paper) and the mobile phase. For instance, a solvent system of pyridine-ethyl acetate-acetic acid-water (5:5:1:3) has been used, although it may not fully resolve glucuronic and guluronic acids. scispace.com The separated uronic acids can be visualized using appropriate staining reagents.

Thin-Layer Chromatography (TLC) offers a faster and often higher resolution alternative to paper chromatography for the separation of acidic oligosaccharides and monosaccharides. internationaljournalssrg.orgnih.gov Similar to paper chromatography, the choice of the solvent system is crucial for effective separation. jetir.org For visualization, various reagents can be sprayed onto the TLC plate, which react with the sugars to produce colored spots. avantiresearch.com For example, a silica (B1680970) gel plate can be developed with a solvent mixture like butanol, acetone, acetic acid, and water, followed by staining to identify the separated sugars. internationaljournalssrg.org

Table 2: Solvent Systems for Paper and Thin-Layer Chromatography of Uronic Acids
TechniqueSolvent SystemReference
Paper ChromatographyPyridine-ethyl acetate-acetic acid-water (5:5:1:3) scispace.com
Thin-Layer ChromatographyButanol: Acetone: Acetic Acid: Water (35:35:10:20) internationaljournalssrg.org

Spectroscopic Methods for Mechanistic and Conformational Studies

Spectroscopic techniques are indispensable for elucidating the structural and dynamic properties of this compound and its derivatives. These methods provide detailed information about the molecular structure, chemical bonding, and conformational changes in different environments.

Nuclear Magnetic Resonance (NMR) for Solution-State Structural and Dynamic Information

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information about mannuronic acid and its polymers in solution. Both ¹H and ¹³C NMR are used to determine the composition and sequence of mannuronic and guluronic acid residues in alginates. nih.gov The chemical shifts of the protons and carbons are sensitive to their local chemical environment, allowing for the differentiation between different monomeric units and their linkages. core.ac.uk For instance, the anomeric proton (H-1) of a mannuronic acid residue in an alginate chain typically resonates at a distinct chemical shift compared to that of a guluronic acid residue. core.ac.uk Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be used to assign all the proton resonances within a sugar ring. core.ac.uk

Table 3: Representative ¹H NMR Chemical Shifts for Mannuronic Acid Residues in Alginate
ProtonChemical Shift (ppm)Reference
H-15.09 core.ac.uk
H-24.446 core.ac.uk
H-34.152 core.ac.uk
H-44.318 core.ac.uk
H-54.135 core.ac.uk

Infrared (IR) Spectroscopy for Chemical Bond Analysis and Cation Characterization

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a valuable technique for identifying the functional groups present in mannuronic acid-containing molecules. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. openrepository.com For alginates, prominent bands are observed for the hydroxyl (O-H) stretching, carboxylate (COO⁻) asymmetric and symmetric stretching, and C-O-C stretching of the glycosidic linkages. mdpi.comnih.gov The band around 1025 cm⁻¹ is often associated with mannuronic acid residues, while a band around 1082 cm⁻¹ is attributed to guluronic acid residues. mdpi.com The ratio of the intensities of these bands can be used to estimate the M/G ratio in alginate samples. mdpi.com

Table 4: Characteristic FTIR Absorption Bands for Mannuronic Acid-Containing Alginates
Wavenumber (cm⁻¹)AssignmentReference
~3259O-H stretching mdpi.com
~1593Asymmetric COO⁻ stretching mdpi.com
~1403Symmetric COO⁻ stretching mdpi.com
~1025C-O stretching (Mannuronic acid units) mdpi.com
872β-mannuronic acid residues mdpi.com

Electrophoretic Separation Techniques for Polysaccharide Analysis

Electrophoretic techniques are employed for the analysis and separation of charged polysaccharides like alginates, which are rich in mannuronic acid. These methods separate molecules based on their charge-to-mass ratio in an electric field.

Carbohydrate Gel Electrophoresis (PACE) is a sensitive method for the analysis of polysaccharides and their constituent monosaccharides. springernature.comnih.gov This technique involves the derivatization of the reducing ends of the sugars with a fluorophore, followed by separation on a polyacrylamide gel. researchgate.net The fluorescently labeled molecules are then visualized under UV light, allowing for the detection of as little as femtomole amounts of monosaccharides. nih.gov

Agarose (B213101) gel electrophoresis is another method used for the separation of polysaccharides. researchgate.net The separation is based on the migration of the charged polysaccharides through the pores of the agarose gel. The mobility of the polysaccharides is influenced by their size, shape, and charge density. After electrophoresis, the separated polysaccharides can be visualized by staining with specific dyes such as toluidine blue. researchgate.net This technique is useful for assessing the purity of polysaccharide fractions. researchgate.net

Quantitative Determination Approaches for this compound and Derivatives

The accurate quantification of this compound and its derivatives is crucial for various research and industrial applications, particularly in the characterization of alginates and other polysaccharides. A range of analytical methodologies has been developed to determine the concentration of these compounds, each with its own principles and applications. These methods often involve a preliminary hydrolysis step to liberate the constituent monosaccharides, followed by chromatographic separation and detection.

Hydrolysis-Based Quantification Methods

Hydrolysis-based methods are fundamental to the quantitative analysis of mannuronic acid present in complex carbohydrates like alginate. These techniques involve the cleavage of glycosidic bonds to release individual monosaccharide units, which can then be quantified. The choice of hydrolysis agent and conditions is critical to ensure complete depolymerization while minimizing the degradation of the released uronic acids.

Commonly employed methods utilize strong acids such as sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA), or formic acid. The reaction conditions, including acid concentration, temperature, and time, must be carefully optimized to achieve accurate and reproducible results. For instance, a complete hydrolysis of alginate can be achieved using 80% sulfuric acid at 30°C for three hours, followed by dilution to 2 N and heating at 100°C for two hours. This procedure has been shown to yield high recovery of the constituent monouronates.

Following hydrolysis, the liberated mannuronic acid is typically quantified using high-performance liquid chromatography (HPLC) or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD). HPAEC-PAD is a highly sensitive and robust method for the analysis of carbohydrates, including uronic acids. The separation is achieved on a specialized anion-exchange column, and the pulsed amperometric detector allows for direct detection without the need for derivatization.

The table below summarizes findings from a study on the determination of the D-mannuronic to L-guluronic acid ratio in alginate after sulfuric acid hydrolysis, highlighting the recovery rates under optimized conditions.

Authentic UronateRecovery (%)
D-Mannuronic acid80.9
L-Guluronic acid62.8

Densitometric Analysis for Chromatographic Spot Quantitation

Densitometric analysis is a quantitative method used in conjunction with thin-layer chromatography (TLC). It offers a simple, rapid, and cost-effective approach for the quantification of separated compounds directly on the TLC plate. While specific applications for this compound are not extensively detailed in recent literature, the principles of the technique are broadly applicable to carbohydrate analysis.

The methodology involves the following steps:

Sample Application: A precise volume of the sample solution containing this compound is applied to the TLC plate.

Chromatographic Development: The plate is developed in a suitable mobile phase to separate the components.

Visualization: After development, the spots are visualized. For compounds that are not naturally colored or fluorescent, a chemical reagent is sprayed onto the plate to produce colored or fluorescent spots.

Densitometric Scanning: The plate is then scanned with a densitometer. This instrument measures the absorbance or fluorescence of the separated spots. The intensity of the signal is proportional to the concentration of the analyte in the spot.

Quantification: A calibration curve is constructed by plotting the peak area or height against the known concentrations of standard solutions. The concentration of the analyte in the sample is then determined from this calibration curve.

This technique is valued for its ability to analyze multiple samples simultaneously on a single plate, thereby increasing throughput. The precision and accuracy of TLC-densitometry are dependent on careful control of various parameters, including the sample application volume, the composition of the mobile phase, and the conditions for visualization and scanning.

Elemental Analysis for Overall Compositional Characterization

Elemental analysis is a powerful technique for determining the elemental composition of a pure compound. For this compound (C₆H₈O₆), the theoretical elemental composition can be calculated based on its chemical formula and the atomic weights of its constituent elements. This information is fundamental for verifying the purity and identity of the isolated compound.

The analysis is typically performed using an elemental analyzer, which combusts the sample at a high temperature. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are then separated and quantified by a detector. From these measurements, the percentage of each element in the original sample can be determined.

The table below presents the theoretical elemental composition of this compound.

ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Weight (g/mol)Percentage (%)
CarbonC12.011672.06641.39
HydrogenH1.00888.0644.63
OxygenO15.999695.99455.18

This data serves as a crucial reference point for the characterization of synthesized or isolated this compound and its derivatives, ensuring the compositional integrity of the material under investigation.

Applications in Biotechnology and Material Science Research

Role of Mannuronic Acid in Alginate-Based Biomaterials

Mannuronic acid is a fundamental component of alginate, a naturally occurring anionic polysaccharide typically extracted from brown seaweeds. Alginate is a linear copolymer composed of (1-4)-linked β-D-mannuronic acid (M) and its C-5 epimer α-L-guluronic acid (G) residues. nih.govnih.gov The arrangement of these monomers can form blocks of consecutive M residues (M-blocks), G residues (G-blocks), or alternating MG-blocks. researchgate.netnih.gov This composition, particularly the M/G ratio, significantly influences the physicochemical properties of the alginate and its subsequent performance in biomaterial applications. researchgate.netmdpi.com Alginates rich in mannuronic acid units have been shown to have a positive impact on cicatrization (wound healing). nih.gov

To improve the properties of alginate for specific research applications, it is often blended with other biopolymers to form composites. nih.gov These composites can offer enhanced mechanical strength, biocompatibility, and tailored degradation rates. For instance, combining alginate with materials like chitosan, gelatin, and collagen can create novel biomaterials with a wide range of potential uses. nih.gov

The oxidation of alginate to form alginate dialdehyde (B1249045) (ADA) is a strategy used to enhance its biodegradability. Incorporating proteins like gelatin into ADA hydrogels can improve cell-matrix interactions due to the presence of cell-adhesive peptide sequences such as RGD (arginine-glycine-aspartic acid). researchgate.net

Here is an interactive data table summarizing various alginate-based composites and their enhanced properties for research applications:

Composite MaterialEnhanced PropertiesResearch Application Area
Alginate-ChitosanPorous structure suitable for cell adhesion, proliferation, and migration. nih.govWound healing models nih.gov
Alginate Dialdehyde-Gelatin (ADA-GEL)Improved biodegradability and cell-matrix interaction. researchgate.netTissue engineering scaffolds, in vitro cell studies. researchgate.net
Alginate-Graphene OxideElectro- and pH-responsive drug release.Cancer therapy research nih.gov
Alginate-Hydroxyapatite (HA)Reinforced mechanical properties, improved bioactivity. researchgate.netBone tissue engineering research researchgate.net

Alginate's ability to form hydrogels under mild conditions is a key feature exploited in biomedical research. nih.gov The most common method for alginate hydrogel formation is ionic crosslinking with divalent cations, such as Ca²⁺. mdpi.combac-lac.gc.ca These cations interact with the carboxyl groups of the G-blocks, creating a stable "egg-box" structure that results in gelation. researchgate.netmdpi.com

The properties of the resulting hydrogel, including porosity, swelling behavior, mechanical strength, and stability, can be tailored by controlling several factors:

M/G Ratio: Alginates with a higher G-block content generally form stronger and more brittle gels, while those with a higher M-block content form softer, more flexible gels. mdpi.comresearchgate.net

Alginate Concentration: Increasing the alginate concentration typically leads to hydrogels with higher viscosity and mechanical strength. nih.gov

Crosslinking Cation Concentration: The concentration of divalent cations influences the degree of crosslinking and, consequently, the gel's properties. mdpi.com

These tailored hydrogels are extensively used in research for applications such as:

Cell Encapsulation: Alginate hydrogels provide a biocompatible and immunoprotective environment for encapsulating living cells, which is crucial for cell therapy research and 3D cell culture models. nih.gov

Scaffolding for Tissue Engineering: Three-dimensional (3D) porous scaffolds made from alginate hydrogels mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration studies. nih.govbac-lac.gc.ca The interconnected pore network of these scaffolds is vital for nutrient and waste transport. bac-lac.gc.ca

Microbial Engineering for Biopolymer Production

While alginate is primarily sourced from seaweed, it is also produced by certain bacteria, such as species from the genera Pseudomonas and Azotobacter. caister.com This microbial production offers a promising alternative, allowing for greater control over the polymer's structure and properties through genetic and metabolic engineering. caister.comresearchgate.net

Synthetic biology provides powerful tools to engineer microorganisms for the production of custom-made polysaccharides with desired characteristics. nih.gov By designing and assembling synthetic genes that encode for specific enzymes and proteins involved in polysaccharide synthesis, researchers can control the composition, molecular weight, and modifications of the resulting biopolymers. nih.govresearchgate.net

This approach allows for the creation of a vast design space for novel bio-based materials. nih.gov For instance, the inherent structural variability of polysaccharides, which can be composed of various sugars and sugar acids with modifications like acetylation, can be harnessed to produce materials with specific viscoelastic and biological properties for medical applications. nih.govresearchgate.net

A key strategy in microbial engineering is the reconstruction of biosynthetic pathways in heterologous hosts. The metabolic pathway for alginate biosynthesis is well-established and begins with the precursor fructose-6-phosphate (B1210287), which is converted through several enzymatic steps to GDP-mannuronic acid. researchgate.net This activated precursor is then polymerized into poly-mannuronic acid. caister.comresearchgate.net

By introducing and optimizing the genes encoding the necessary enzymes from alginate-producing bacteria into a suitable production host, it is possible to create microbial cell factories for the synthesis of mannuronic acid-derived polymers. mdpi.commiami.edu Metabolic engineering efforts can enhance the yield and tailor the properties of these microbially produced biopolymers, providing a sustainable alternative to traditional sources. researchgate.net

Mannuronic Acid Lactone as a Precursor for Bioactive Compound Synthesis in Research Settings

Mannuronic acid and its derivatives, including the lactone form, serve as valuable precursors in the chemical synthesis of complex and biologically active molecules for research purposes. The stereocontrolled synthesis of oligosaccharides of mannuronic acid is an area of active investigation, as these molecules can be used to probe biological processes and develop new therapeutic agents. nih.gov

For example, synthetic oligosaccharides of β-(1→4)-linked D-mannuronic acid have been designed and synthesized to investigate their potential as ligands for Toll-like receptors (TLRs), which play a crucial role in the innate immune system. nih.gov The synthesis of such complex carbohydrates often involves the use of protected mannuronic acid donors to achieve the desired stereoselectivity of the glycosidic linkages. universiteitleiden.nlresearchgate.net The development of automated solid-phase synthesis methods has further enabled the production of well-defined mannuronic acid alginate fragments for use in glycobiology and immunology research. researchgate.net

Research on Alginate Derivatives with Modified Functional Properties for Advanced Materials

Alginate, a naturally occurring polysaccharide composed of β-D-mannuronic acid (M) and its C-5 epimer α-L-guluronic acid (G), serves as a foundational biomaterial in advanced research. mdpi.comnih.gov The inherent functional properties of alginate, such as viscosity and gelling capability, are dictated by the ratio and sequential arrangement of these M and G blocks within the polymer chain. mdpi.commdpi.com Researchers are actively exploring the chemical modification of these uronic acid residues to create alginate derivatives with precisely tailored properties for sophisticated applications in fields like tissue engineering and drug delivery. mdpi.comresearchgate.netresearchgate.net

The modification of alginate can be approached through various chemical reactions targeting the functional groups on the mannuronic and guluronic acid units, including the carboxyl and hydroxyl groups. mdpi.comnih.gov Methods such as oxidation, acylation, and amidation are employed to alter the polymer's physical, chemical, and biological characteristics. nih.govnih.gov For instance, partial oxidation can be used to control the degradation rate of alginate gels, a critical factor in designing scaffolds for tissue regeneration. nih.gov Similarly, introducing new chemical moieties, like sulfate (B86663) groups, can impart novel biological activities, such as anticoagulant properties, transforming the inert polysaccharide into a functional therapeutic agent. nih.gov

A significant area of research focuses on how the native composition of mannuronic and guluronic acids affects the properties of alginate-based materials. The mechanical stiffness and stability of alginate hydrogels, for example, are heavily influenced by the proportion of G-blocks, which form stable cross-linked structures, often described by the "egg-box model," in the presence of divalent cations like Ca²⁺. nih.govnih.gov Alginates with a higher content of guluronic acid (high G/M ratio) typically form stronger and more brittle gels, while those rich in mannuronic acid (low G/M ratio) produce softer, more flexible gels. mdpi.com

This principle was demonstrated in a study developing an alginate/collagen (ALG/COL) hybrid hydrogel for cartilage tissue engineering. Researchers compared hydrogels made from alginates with different guluronate/mannuronate (G/M) ratios to assess the impact on the material's mechanical properties and its ability to support chondrocyte (cartilage cell) function. nih.govfrontiersin.org The findings revealed that the G/M ratio significantly affects both the physical nature of the scaffold and the biological response of the encapsulated cells. nih.gov The hydrogel with a higher G/M ratio was substantially stiffer than its mid-G/M counterpart. nih.govfrontiersin.org Interestingly, the hydrogel with a moderate G/M ratio and lower stiffness provided a more suitable environment for chondrocytes, leading to better cell viability and preservation of their specific phenotype. nih.govfrontiersin.org This highlights the critical importance of tuning the mannuronic acid content to optimize biomaterials for specific tissue engineering applications.

The detailed findings from this research underscore the direct relationship between the uronic acid composition of alginate and the functional properties of the resulting advanced material.

Table 1: Impact of G/M Ratio on Alginate/Collagen Hydrogel Properties

Property High-G/M Hydrogel (G/M = 64/36) Mid-G/M Hydrogel (G/M = 34/66) Reference
Mechanical Modulus ~350 kPa ~180 kPa nih.govfrontiersin.org
Chondrocyte Viability Lower Higher nih.gov

| Chondrocyte Phenotype Preservation | Less effective | More effective | nih.gov |

By strategically modifying or selecting alginates based on their mannuronic acid content, researchers can engineer a new generation of biomaterials with customized degradation rates, mechanical strengths, and cellular interactions for targeted biomedical applications. nih.gov

Q & A

Q. How can mannuronic acid lactone be quantified in uronic acid analysis?

The Bitter-Muir carbazole-sulfuric acid method is a standard protocol for quantifying uronic acids, including this compound. This involves reacting the lactone with carbazole in concentrated sulfuric acid, producing a chromogen measurable at 530 nm. Calibration curves using this compound standards (e.g., 0–100 µg/mL) ensure accuracy. Key considerations include avoiding interference from neutral sugars and optimizing reaction time (typically 20–30 minutes at 25°C) to minimize degradation .

Q. What experimental methods are used to analyze the conformational dynamics of this compound derivatives?

Dynamic NMR (DNMR) spectroscopy is employed to study chair interconversion and substituent effects on conformational equilibria. For example, triflate derivatives (e.g., C2-benzyl, azido, or fluoride substituents) are analyzed in CD₂Cl₂ at controlled temperatures (−80°C to decomposition point). Signal splitting in ¹H NMR spectra reveals conformer ratios, while line-shape simulations calculate activation energies (ΔG‡ ≈ 10–15 kcal/mol) and thermodynamic parameters (ΔH, ΔS). Scalar coupling constants (e.g., J₄₅) serve as rapid indicators of conformer populations .

Q. How can glycosylation mechanisms involving this compound donors be characterized?

Glycosylation pathways (SN1 vs. SN2) are elucidated using a combination of variable-temperature NMR (VT-NMR) and IR ion spectroscopy. For instance, triflate intermediates are generated at −80°C and monitored for glycosyl cation (SN1) or triflate (SN2) formation. Reactivity trends are assayed by varying acceptor nucleophilicity (e.g., primary vs. secondary alcohols) and activation protocols (e.g., diphenylsulfoxide/triflic anhydride). β-Selectivity (>90%) is achieved with C-4 acetylated mannuronic acid 6,3-lactone donors under SN2-like conditions .

Advanced Research Questions

Q. How can contradictions in glycosylation reaction pathways be resolved?

Conflicting mechanistic data (e.g., SN1 vs. SN2 dominance) are addressed by isolating intermediates under cryogenic conditions. For example, IR ion spectroscopy in the gas phase identifies glycosyl cations, while VT-NMR detects triflate intermediates in solution. Kinetic isotope effects (KIEs) and stereochemical outcomes (retention vs. inversion) further distinguish pathways. Contradictions may arise from solvent polarity, temperature, or protecting groups, necessitating systematic parametric studies .

Q. What methodologies are used to evaluate the anti-inflammatory and anti-cancer mechanisms of mannuronic acid derivatives?

In vitro assays include:

  • Cytotoxicity screening : PC3 prostate cancer cells treated with ≤200 µg/mL mannuronic acid to establish non-toxic thresholds .
  • Gene expression profiling : RT-qPCR quantifies inflammatory markers (e.g., IL-1β, COX-2, NF-κB) in LPS-stimulated macrophages or microglia .
  • Zymography : Gelatin zymography assesses MMP-2/9 activity inhibition in collagen-cytodex models .
  • Flow cytometry : Measures NF-κB nuclear translocation in treated vs. untreated cells .

Q. How can oligosaccharide compositions containing this compound be analyzed for structural heterogeneity?

High-resolution techniques include:

  • SEC-MALS : Size-exclusion chromatography with multi-angle light scattering determines molecular weight distributions (e.g., n = 1–9 oligomers) .
  • HPLC-MS/MS : Reversed-phase chromatography coupled with tandem MS identifies isomers (e.g., n = 1–3 vs. 4–7) and quantifies ratios (target: 1.0–3.5) .
  • NMR profiling : Anomeric proton signals (δ 4.5–5.5 ppm) and COSY/TOCSY correlations resolve linkage patterns .

Methodological Notes

  • Data Validation : Cross-reference DNMR-derived activation energies with computational models (e.g., DFT) to validate conformational dynamics .
  • Reproducibility : For glycosylation studies, standardize anhydrous conditions (Aw < 0.01) and use internal standards (e.g., methyl thioglycosides) to minimize batch variability .
  • Ethical Compliance : In biological assays, adhere to cell line authentication protocols (e.g., STR profiling for PC3 cells) and include positive controls (e.g., dexamethasone for anti-inflammatory studies) .

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